Dodecyl 3-chloropropanoate
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Overview
Description
Dodecyl 3-chloropropanoate, also known as 3-chloropropionic acid dodecyl ester, is an organic compound with the molecular formula C15H29ClO2. It is a derivative of 3-chloropropanoic acid and is characterized by the presence of a dodecyl group attached to the ester functional group. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom in substitution reactions.
Major Products Formed
Substitution Reactions: Various ester derivatives depending on the nucleophile used.
Hydrolysis: 3-chloropropanoic acid and dodecanol.
Scientific Research Applications
Dodecyl 3-chloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of dodecyl 3-chloropropanoate involves its ability to undergo hydrolysis, releasing 3-chloropropanoic acid and dodecanol. The ester bond in the compound is susceptible to cleavage by acid or base catalysts, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is essential for its applications in drug delivery and other fields where controlled release of active compounds is desired .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanoic Acid: The parent compound of dodecyl 3-chloropropanoate, used in various chemical syntheses.
Dodecyl Acetate: Another ester compound with a dodecyl group, used in the fragrance industry.
Dodecyl Propanoate: Similar to this compound but lacks the chlorine atom, used in the production of lubricants and surfactants.
Uniqueness
This compound is unique due to the presence of both a dodecyl group and a chlorine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo specific substitution and hydrolysis reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
74316-16-8 |
---|---|
Molecular Formula |
C15H29ClO2 |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
dodecyl 3-chloropropanoate |
InChI |
InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-14H2,1H3 |
InChI Key |
NCUROSDPAOGNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
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